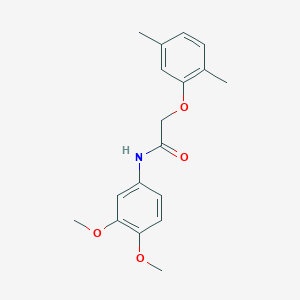
5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole (abbreviated as BBT) is a well-known fluorescent dye that has been extensively used in various scientific research applications. This compound has a unique structure that makes it an excellent tool for studying biological systems and cellular processes.
作用機序
5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole is a fluorescent dye that works by absorbing light at a specific wavelength and emitting light at a longer wavelength. The absorption and emission spectra of this compound are dependent on the pH of the solution, and this property has been used to study the pH of various biological systems. This compound has also been used to study protein conformational changes and protein-protein interactions.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that does not have any known biochemical or physiological effects on living organisms. It is a stable compound that does not degrade under normal laboratory conditions. This compound has been used in various in vitro and in vivo experiments without any adverse effects on the experimental systems.
実験室実験の利点と制限
5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole has several advantages as a fluorescent probe for studying biological systems. It has a high quantum yield, which means that it emits a high amount of light for every photon absorbed. This compound is also pH-sensitive, which makes it an excellent tool for studying the pH of various biological systems. However, this compound has some limitations as well. It has a relatively low extinction coefficient, which means that it absorbs less light than other fluorescent dyes. This compound is also sensitive to environmental factors such as temperature and ionic strength, which can affect its fluorescence properties.
将来の方向性
There are several future directions for the use of 5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole in scientific research. One potential application is in the study of protein-protein interactions in living cells. This compound has been used to study protein-protein interactions in vitro, but its use in living cells is still limited. Another potential application is in the development of biosensors for detecting specific molecules in biological systems. This compound can be modified to bind to specific molecules, and this property can be used to develop biosensors for various applications. Finally, this compound can be used in conjunction with other fluorescent dyes to study complex biological systems and cellular processes.
合成法
The synthesis of 5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole involves the reaction of 2-amino-5-nitrothiazole with o-aminophenol in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 2-mercaptobenzoxazole to form this compound. The overall yield of this synthesis method is around 50%, and the purity of the final product can be increased by recrystallization.
科学的研究の応用
5-(1,3-benzoxazol-2-ylthio)-4-nitro-2,1,3-benzothiadiazole has been used extensively in scientific research as a fluorescent probe to study various biological systems and cellular processes. It has been used to study the binding of proteins to DNA, RNA, and other macromolecules. This compound has also been used to study the binding of small molecules to proteins and enzymes. In addition, this compound has been used to study the localization and trafficking of proteins in living cells.
特性
IUPAC Name |
2-[(4-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6N4O3S2/c18-17(19)12-10(6-5-8-11(12)16-22-15-8)21-13-14-7-3-1-2-4-9(7)20-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIWRUNZFWPAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SC3=C(C4=NSN=C4C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5785561.png)


![1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B5785602.png)
![1,5-dimethyl-N'-[(2-methyl-3-furoyl)oxy]-1H-pyrrole-2-carboximidamide](/img/structure/B5785610.png)
![3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)


![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5785638.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5785657.png)